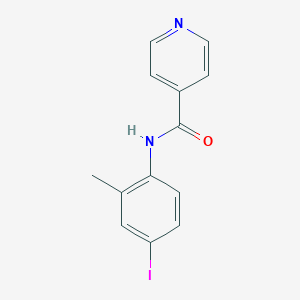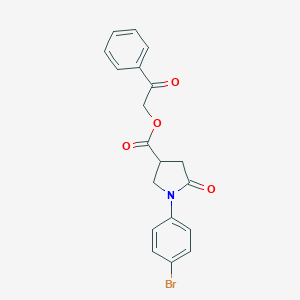
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide, also known as DIMS or DMSO, is a sulfoxide compound that has been extensively studied in scientific research due to its unique properties. This compound has been utilized in various research fields, including biochemistry, pharmacology, and organic chemistry.
Mecanismo De Acción
The mechanism of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide is not fully understood, but it is believed to involve its ability to penetrate cell membranes and interact with cellular components. This compound has been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. In addition, this compound has been shown to enhance the permeability of cell membranes, which may contribute to its ability to enhance drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, as well as antioxidant activity. In addition, this compound has been shown to enhance the permeability of cell membranes, which may contribute to its ability to enhance drug delivery. However, it is important to note that the effects of this compound may vary depending on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide has several advantages for lab experiments. It is a versatile compound that can be utilized as a solvent, reagent, and cryoprotectant. In addition, it has been shown to have various biochemical and physiological effects, which make it a useful tool for studying cellular processes. However, there are also limitations to the use of this compound. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide. One area of interest is its potential use as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. In addition, there is a need for the development of novel methods for the synthesis of this compound and its derivatives. Finally, the use of this compound as a cryoprotectant in cell biology is an area that requires further investigation, as it has the potential to improve the preservation of cells and tissues.
Métodos De Síntesis
The synthesis of 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide involves the reaction of 4-(1H-inden-1-ylidenemethyl)phenyl chloride with dimethyl sulfoxide (DMSO). The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide has been widely used in scientific research due to its unique properties. It has been utilized as a solvent and a reagent in organic chemistry, as well as a cryoprotectant in cell biology. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its ability to enhance drug delivery.
Propiedades
Fórmula molecular |
C17H14OS |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(1E)-1-[(4-methylsulfinylphenyl)methylidene]indene |
InChI |
InChI=1S/C17H14OS/c1-19(18)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
Clave InChI |
XYWICSPUYKMEFN-NTCAYCPXSA-N |
SMILES isomérico |
CS(=O)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CS(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)






![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)